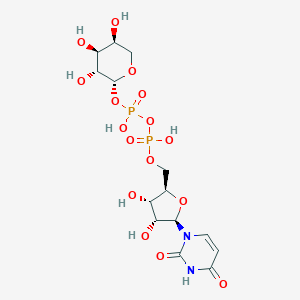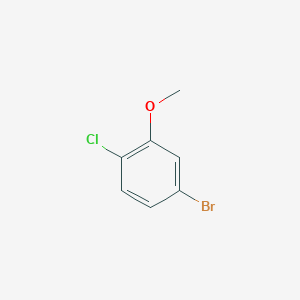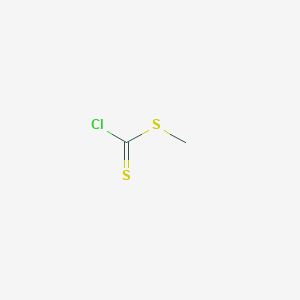
(2R,3R,4R)-2,3,4-トリヒドロキシ-5-オキソペンチル二水素リン酸塩、二ナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt: is a chemical compound with significant relevance in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a phosphate group, making it a versatile molecule in biochemical and industrial applications.
科学的研究の応用
Chemistry
Catalysis: Used as a catalyst in various organic reactions due to its phosphate group.
Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Biology
Metabolic Studies: Utilized in studies of metabolic pathways involving pentose sugars and phosphate groups.
Enzyme Research: Serves as a substrate or inhibitor in enzyme kinetics studies.
Medicine
Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly those targeting metabolic disorders.
Diagnostic Tools: Used in the development of diagnostic assays for detecting specific enzymes or metabolic conditions.
Industry
Food Industry: Employed as an additive in food products for its stabilizing properties.
Agriculture: Used in the formulation of fertilizers and growth enhancers.
作用機序
Target of Action
The compound, also known as D-Ribose, 5-(dihydrogen phosphate), sodium salt (1:2), is a key player in various biochemical reactions. It primarily targets enzymes such as ribose-5-phosphate isomerase(s) and phosphopentomutase(s) . These enzymes play crucial roles in the pentose phosphate pathway and nucleotide synthesis.
Mode of Action
The compound interacts with its target enzymes by serving as a substrate. For instance, in the case of ribose-5-phosphate isomerase, the compound is converted into ribulose 5-phosphate . This conversion is a critical step in the non-oxidative phase of the pentose phosphate pathway.
Biochemical Pathways
The compound is involved in the pentose phosphate pathway . This pathway is essential for the generation of NADPH and ribose 5-phosphate, the latter being a key component in the synthesis of nucleotides and nucleic acids . The compound also participates in ATP biosynthesis through the oxidative phase of the pentose phosphate pathway .
Result of Action
The action of the compound results in the production of critical biomolecules. For instance, its conversion by ribose-5-phosphate isomerase leads to the production of ribulose 5-phosphate, a key intermediate in the pentose phosphate pathway . This pathway, in turn, leads to the production of NADPH and ribose 5-phosphate, both of which are vital for cellular functions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt typically involves the phosphorylation of a suitable precursor molecule. One common method includes:
Starting Material: The synthesis begins with a pentose sugar, such as ribose.
Oxidation: The sugar undergoes oxidation to introduce the keto group at the fifth carbon.
Phosphorylation: The hydroxyl groups at the second, third, and fourth positions are phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl₃) under controlled conditions.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Fermentation: Utilizing microbial fermentation to produce the precursor sugars.
Chemical Modification: Employing large-scale chemical reactors for the oxidation and phosphorylation steps.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation to form various derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering its chemical properties.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, esters.
類似化合物との比較
Similar Compounds
Ribose-5-phosphate: Shares a similar structure but lacks the keto group at the fifth carbon.
Glucose-6-phosphate: Another phosphorylated sugar with a different arrangement of hydroxyl groups.
Fructose-1,6-bisphosphate: Contains two phosphate groups and is involved in glycolysis.
Uniqueness
Structural Features: The presence of both multiple hydroxyl groups and a keto group makes (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt unique in its reactivity and binding properties.
Versatility: Its ability to participate in various chemical reactions and its role in multiple biological pathways highlight its versatility compared to other similar compounds.
This comprehensive overview provides a detailed understanding of (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt, covering its synthesis, reactions, applications, and unique characteristics
特性
CAS番号 |
18265-46-8 |
|---|---|
分子式 |
C5H9Na2O8P |
分子量 |
274.07 g/mol |
IUPAC名 |
disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2/t3-,4+,5-;;/m0../s1 |
InChIキー |
MSUSOPCULOEKKB-LMQMBFIUSA-L |
SMILES |
C(C(C(C(C=O)[O-])[O-])O)OP(=O)(O)O.[Na+].[Na+] |
異性体SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
正規SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















